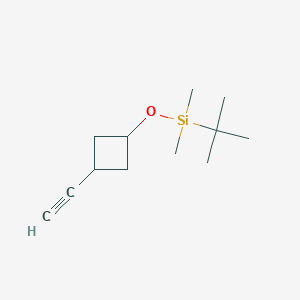
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane is a chemical compound with the molecular formula C12H22OSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclobutoxy group attached to a dimethylsilane moiety.
Méthodes De Préparation
The synthesis of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutoxy group: This can be achieved through the reaction of a cyclobutanol derivative with an appropriate reagent to introduce the ethynyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate compound with tert-butyl chloride in the presence of a base.
Attachment of the dimethylsilane moiety: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This protection is crucial in various synthetic processes, allowing for selective reactions to occur without interference from hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(dimethyl)silanol: This compound also contains a tert-butyl group and a dimethylsilane moiety but lacks the ethynyl and cyclobutoxy groups.
Tert-butyl(ethynyl)dimethylsilane: This compound contains a tert-butyl group and an ethynyl group but lacks the cyclobutoxy group.
Cyclobutoxy(dimethyl)silane: This compound contains a cyclobutoxy group and a dimethylsilane moiety but lacks the tert-butyl and ethynyl groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H22OSi |
|---|---|
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
tert-butyl-(3-ethynylcyclobutyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-7-10-8-11(9-10)13-14(5,6)12(2,3)4/h1,10-11H,8-9H2,2-6H3 |
Clé InChI |
BFVCRAMXPHGHIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC(C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















